Product packaging for 3-Phenylimidazo[1,2-a]pyridin-2-ol(Cat. No.:CAS No. 102862-19-1)

3-Phenylimidazo[1,2-a]pyridin-2-ol

Cat. No.: B11892031
CAS No.: 102862-19-1
M. Wt: 210.23 g/mol
InChI Key: OQKRIXFAQIIXEW-UHFFFAOYSA-N
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Description

Product Overview 3-Phenylimidazo[1,2-a]pyridin-2-ol ( 102862-19-1) is a high-purity organic compound supplied for early discovery and investigative research. This chemical features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and drug development . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a core scaffold for biological evaluation. Chemical Characteristics • Molecular Formula: C13H10N2O • Molecular Weight: 210.23 g/mol Research Value and Applications The imidazo[1,2-a]pyridine core is a fused nitrogen-containing heterocycle of significant interest in synthetic and pharmaceutical research . This structural motif is found in a wide range of biologically active molecules and several commercially marketed drugs, such as the sedative-hypnotic Zolpidem and the antiulcer drug Zolimidine . As a derivative of this important scaffold, this compound serves as a valuable intermediate for researchers exploring: • Medicinal Chemistry: Serving as a precursor for the development of novel therapeutic agents. The compound's structure allows for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed reactions used to modify similar imidazopyridine cores . • Chemical Synthesis: Acting as a substrate in the development of new synthetic methodologies, including C-H activation and functionalization, to create diverse chemical libraries . While the specific biological mechanism of action for this compound has not been delineated in the available literature, its core structure is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anxiolytic effects in related compounds . Handling and Compliance This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B11892031 3-Phenylimidazo[1,2-a]pyridin-2-ol CAS No. 102862-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102862-19-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenylimidazo[1,2-a]pyridin-2-ol

InChI

InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)15-9-5-4-8-11(15)14-13/h1-9,16H

InChI Key

OQKRIXFAQIIXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)O

Origin of Product

United States

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms of Imidazo[1,2-a]pyridine (B132010) Formation

The construction of the imidazo[1,2-a]pyridine skeleton can be achieved through several strategic pathways, primarily involving the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These methods are broadly categorized into classical condensation cascades and modern oxidative coupling reactions.

One of the most fundamental and widely utilized methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. acs.org This reaction, a variation of the Tschitschibabin synthesis, proceeds through a well-defined sequence. The initial step involves the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl. This S_N2 reaction forms a key intermediate, an N-phenacylpyridinium salt (or a related pyridinium (B92312) salt). acs.orgresearchgate.net Following this, a base-mediated deprotonation of the exocyclic amino group facilitates an intramolecular nucleophilic addition onto the carbonyl carbon, forming a cyclic hemiaminal. Subsequent dehydration (water elimination) yields the aromatic imidazo[1,2-a]pyridine ring system. acs.orgbio-conferences.org

This classical approach has been adapted for one-pot syntheses. For instance, 2-phenylimidazo[1,2-α]pyridines can be prepared directly from acetophenone, which is first brominated in situ to form α-bromoacetophenone before the addition of 2-aminopyridine. nih.gov

More complex cascade reactions have also been developed. One such pathway begins with the Michael addition of a 2-aminopyridine to an activated alkene, such as a nitroalkene or a β-methyl-γ-nitro-α,β-unsaturated ester (BMH acetate). acs.org This is followed by an intramolecular cyclization, where the pyridine ring nitrogen acts as the nucleophile in a regioselective 5-exo trig cyclization, and subsequent elimination steps to furnish the final product. acs.org

A specific pathway leading to the imidazopyridin-2-ol core involves the reaction of 2-aminopyridinium bromide. This proceeds through a base- or heat-mediated intramolecular amidation to form imidazopyridin-2-ol or its corresponding salt. This intermediate can then undergo further substitution at the 3-position and may exist in equilibrium with its tautomeric keto form, imidazo[1,2-a]pyridin-2(3H)-one. acs.org

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide another efficient route. This involves the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions, proceeding through a sequence of nucleophilic additions and a final intramolecular cyclization to build the substituted imidazo[1,2-a]pyridine framework. acs.orgresearchgate.net

Table 1: Examples of Nucleophilic Cascade Reactions

Starting Materials Key Features Product Type
2-Aminopyridine + α-Haloketone Classic two-step sequence; forms pyridinium salt intermediate. 2,3-Disubstituted Imidazo[1,2-a]pyridines
2-Aminopyridine + Nitroalkene Catalyst-free cascade; Michael addition followed by cyclization. acs.org 3-Nitroimidazo[1,2-a]pyridines
2-Aminopyridine + Aldehyde + Isocyanide Three-component reaction (GBB); acid-catalyzed. acs.org 3-Amino-Imidazo[1,2-a]pyridines
2-Chloropyridine + 2H-Azirine Two-step, one-pot sequence; forms transient pyridinium salt. acs.org 3-Substituted Imidazo[1,2-a]pyridines

In recent years, synthetic strategies have shifted towards more atom-economical and environmentally benign methods. Oxidative cyclization and cross-dehydrogenative coupling (CDC) reactions have emerged as powerful tools for imidazo[1,2-a]pyridine synthesis. nih.gov These reactions create C-C and C-N bonds by directly coupling C-H and N-H bonds, often avoiding the need for pre-functionalized starting materials. nih.gov

A common approach involves the reaction of 2-aminopyridines with terminal alkynes, mediated by a metal catalyst. researchgate.netrsc.org For example, a silver-mediated C–H/N–H oxidative cross-coupling/cyclization has been demonstrated to be a highly selective method for constructing the heteroaromatic system. researchgate.netrsc.org Similarly, copper-catalyzed protocols, often using air or oxygen as the terminal oxidant, facilitate the aerobic dehydrogenative cyclization of pyridines with partners like ketone oxime esters or acetophenones. organic-chemistry.orgorganic-chemistry.org

The general mechanism for these CDC reactions involves the coordination of the catalyst (e.g., Cu(I) or Pd(II)) to the reactants. This is followed by a sequence of steps that may include C-H activation, migratory insertion, and reductive elimination to form the new bonds and regenerate the active catalyst. For instance, a palladium-catalyzed intramolecular CDC reaction proceeds via condensation of an amine and aldehyde, coordination of Pd(II) to the resulting imine, deprotonation to form a vinyl-Pd intermediate, and subsequent intramolecular attack and reductive elimination. nih.govacs.org Visible light-catalyzed aerobic oxidative cyclization has also been achieved using organic dyes as photoredox catalysts, representing a greener alternative. acs.org

The specific intermediates formed during the reaction dictate the mechanistic pathway. As discussed, pyridinium salts are the hallmark intermediates of the classical Tschitschibabin and Ortoleva-King reactions. researchgate.netorganic-chemistry.org The initial N-alkylation of 2-aminopyridine with an α-haloketone generates an electrophilic pyridinium species, which is primed for the subsequent intramolecular cyclization initiated by the exocyclic amino group. acs.org The formation of these transient salts is a critical step that enables the construction of the fused imidazole ring. acs.org

Alternatively, radical-mediated pathways offer a distinct mechanistic route. Iminyl radicals have been harnessed for the synthesis of the imidazo[1,2-a]pyridine core. A notable method involves the generation of these reactive intermediates from oxime esters. acs.org In a process catalyzed by molecular iodine, the N–O bond of the oxime ester is cleaved to produce an iminyl radical. This radical then undergoes a regioselective coupling with pyridine, followed by cyclization and aromatization to yield the final product. acs.org Mechanistic investigations into other reactions, such as the difluoroalkoxylation of imidazo[1,2-a]pyridines, also suggest the involvement of radical pathways. researchgate.net

Understanding Regio- and Chemoselectivity Control

Controlling the regioselectivity and chemoselectivity is paramount for synthesizing a specific isomer of a substituted imidazo[1,2-a]pyridine. This control is dictated by the interplay of electronic and steric factors of the substrates and the reaction conditions.

In classical syntheses, the substitution pattern on the 2-aminopyridine ring directs the cyclization. For multicomponent reactions, the nature of the aldehyde, isonitrile, and aminopyridine determines the final substitution. In modern CDC reactions, the regioselectivity of the C-H functionalization is key. For example, in the reaction between 2-aminopyridines and terminal alkynes, the initial interaction between the catalyst, the alkyne, and the aminopyridine determines whether the alkyne's substituted carbon bonds to the C2 or C3 position of the final product.

Catalyst-free approaches have also demonstrated high regio- and chemoselectivity. The reaction of 2-aminopyridine with phosphorylated alkynes, for instance, proceeds via an initial attack of the pyridine nitrogen atom at the triple bond, followed by ring closure, to yield 2-phosphonylated products selectively. acs.org Similarly, aza-ene additions followed by cyclic-condensation reactions have been developed for the highly regioselective synthesis of these heterocycles. rsc.org The use of specific reagents can also ensure high regioselectivity, such as the photocatalyst-free C-H nitrosylation at the C3 position. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Reactions

The efficiency and outcome of imidazo[1,2-a]pyridine syntheses are governed by kinetic and thermodynamic parameters. Reaction kinetics can be significantly influenced by the choice of catalyst, solvent, and energy input. For instance, copper-catalyzed aerobic dehydrogenative cyclizations are noted for being rapid, with short reaction times of around two hours under mild conditions. organic-chemistry.org The use of non-conventional energy sources like microwave irradiation or ultrasound can dramatically accelerate reaction rates, often reducing synthesis times from hours to minutes. organic-chemistry.org This acceleration is a kinetic effect, providing sufficient energy to overcome the activation barriers more efficiently.

Thermodynamic considerations determine the feasibility and position of equilibrium for each reaction step. Quantum chemical calculations have provided insight into the thermodynamics of certain pathways. For the copper bromide-catalyzed aerobic oxidative coupling of 2-aminopyridine with cinnamaldehyde (B126680), the proposed mechanism was analyzed for its Gibbs free energy (ΔG) at each step. researchgate.net

Table 2: Calculated Gibbs Free Energy (ΔG) for a Proposed Reaction Pathway

Reaction Step Description ΔG (kcal mol⁻¹) Thermodynamic Feasibility
I → II Radical Intermediate Formation +144.5 Highly Endergonic (Unfavorable)
II → III Imine Intermediate Formation -109.0 Highly Exergonic (Favorable)
III → IV Enamine Equilibration -3.9 Slightly Exergonic (Favorable)
V → VI Radical Cyclization -5.1 Slightly Exergonic (Favorable)

Data derived from a proposed mechanism for the formation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridine. researchgate.net

Reactivity and Advanced Functionalization of the 3 Phenylimidazo 1,2 a Pyridin 2 Ol Scaffold

Transformations at the C-3 Position of the Imidazo[1,2-a]pyridine (B132010) Core

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it susceptible to attack by electrophiles and radicals. researchgate.net This reactivity has been extensively exploited for the introduction of a wide range of functional groups.

Direct C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical approach for modifying the imidazo[1,2-a]pyridine scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net

Arylation: The direct arylation of 2-arylimidazo[1,2-a]pyridines at the C-3 position is a common strategy for synthesizing 2,3-diarylimidazo[1,2-a]pyridine derivatives, which have significant potential for biological activity. nih.gov While traditional methods often rely on transition-metal catalysis, which can lead to heavy metal contamination, recent advances have focused on developing cleaner, metal-free approaches. researchgate.netnih.gov One such method involves the use of diaryliodonium salts as arylating agents. researchgate.net

Aroyldehydrogenation: The synthesis of 3-aroylimidazo[1,2-a]pyridines has been achieved through an iron-catalyzed direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. This process occurs via an aerobic oxidative cross-dehydrogenative coupling, with molecular oxygen acting as the primary oxidant. nih.gov Interestingly, conducting these reactions under an argon atmosphere can lead to the formation of 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) as the main product. nih.gov

Acetoxymalonylation: A photocatalytic method for the direct C-3 acetoxymalonylation of imidazo[1,2-a]pyridines has been developed. beilstein-journals.org This organophotocatalytic approach utilizes zinc acetate (B1210297), which plays a triple role as an activator, ion scavenger, and acetylating agent, coupled with a photocatalyst. The reaction proceeds through a sequential C(sp²) and C(sp³) C-H activation and functionalization, offering excellent yields and regioselectivity for a variety of imidazo[1,2-a]pyridines and related heterocycles. beilstein-journals.org

FunctionalizationReagentsCatalystKey Features
Arylation Diaryliodonium saltsMetal-freeAvoids heavy metal contamination. researchgate.netnih.gov
Aroyldehydrogenation Aryl aldehydesFeBr₃Aerobic oxidative cross-dehydrogenative coupling. nih.gov
Acetoxymalonylation Active methylene (B1212753) reagents, Zinc acetateOrganophotocatalyst (PTH)Heavy-metal free, sequential C-H activation. beilstein-journals.org

Introduction of Other Functional Groups

Beyond carbon-carbon bond formation, the C-3 position can be functionalized with various heteroatoms.

Thiolation: The direct C-3 thiolation of imidazo[1,2-a]pyridines with thiols can be achieved using an iron(III)-catalyzed regioselective sulfenylation under an oxygen atmosphere. researchgate.net This method provides a green and efficient route to C3-sulfenated imidazo[1,2-a]pyridines. Another approach involves a one-pot, three-component reaction of 2-aminopyridines, ketones, and thiols, catalyzed by a combination of flavin and iodine, to produce 3-thioimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, a base- or heat-mediated reaction can lead to 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones, which can tautomerize to the enol form. acs.org

Formylation: The formyl group is a crucial functional handle for further derivatization. nih.gov C-3 formylation of imidazo[1,2-a]pyridines can be accomplished through various methods. One approach is the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net Visible light-induced photocatalysis with rose bengal as the catalyst and tetramethylethylenediamine (TMEDA) as the formyl source also provides an effective route. nih.gov Additionally, a copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde (B126680) directly yields 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. researchgate.net

FunctionalizationReagents/CatalystMethod
Thiolation Thiols / FeCl₃ / O₂Iron-catalyzed aerobic sulfenylation. researchgate.net
Thiolation 2-Aminopyridines, ketones, thiols / Flavin, IodineDual catalytic one-pot synthesis. organic-chemistry.org
Formylation POCl₃, DMFVilsmeier-Haack reaction. researchgate.net
Formylation TMEDA / Rose bengal (visible light)Photocatalytic formylation. nih.gov
Formylation 2-Aminopyridines, cinnamaldehyde / CuBrAerobic oxidative coupling. researchgate.net

Derivatization Strategies for Structural Modification

The functionalized 3-phenylimidazo[1,2-a]pyridin-2-ol scaffold serves as a versatile platform for creating diverse molecular architectures.

Conversion to Analogues and Libraries of Derivatives

The development of libraries of imidazo[1,2-a]pyridine derivatives is a key strategy in drug discovery to explore the structure-activity relationship (SAR). nih.gov Various synthetic methods are employed to generate these libraries. One-pot, three-component reactions are particularly efficient, such as the iodine-catalyzed condensation of aryl aldehydes, 2-aminopyridine (B139424), and isocyanides to produce a range of imidazo[1,2-a]pyridine derivatives. researchgate.netrsc.org Another strategy involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, which can be achieved under catalyst-free conditions using eco-friendly techniques. acs.org These methods allow for the systematic variation of substituents at different positions of the scaffold, leading to the creation of extensive chemical libraries for biological screening. nih.gov

Formation of Schiff Bases and Other Linked Systems

The introduction of a formyl group at the C-3 position opens up avenues for further derivatization, such as the formation of Schiff bases. Schiff bases, containing an imine or azomethine group (-C=N-), are valuable pharmacophores in drug design. researchgate.net For instance, 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde can be condensed with various substituted anilines to prepare a series of Schiff bases. tsijournals.com These Schiff base derivatives can exhibit a range of biological activities. tsijournals.com Additionally, the C-3 position can be used to link two imidazo[1,2-a]pyridine units. For example, a base-catalyzed methylenation using glyoxylic acid can produce bis(imidazo[1,2-a]pyridin-3-yl)methanes. nih.gov

Electrochemical and Mechanochemical Functionalization Strategies

Modern synthetic methodologies are increasingly focusing on green and sustainable approaches.

Electrochemical Functionalization: Electrochemical methods offer a green and efficient alternative for the functionalization of imidazo[1,2-a]pyridines. organic-chemistry.org An electrochemically promoted [3+2] annulation of imidazo[1,2-a]pyridines with alkynes has been developed for the synthesis of polycyclic heteroaromatics. acs.org This method uses electrons as a traceless reagent, operates under mild conditions, and is scalable. acs.org Another electrochemical approach enables the synthesis of 3-acyl imidazo[1,5-a]pyridines through a tandem sp³(C-H) double amination of acetophenones with pyridine (B92270) ethylamines, using ammonium (B1175870) iodide as a redox mediator. nih.gov

Mechanochemical Functionalization: Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are another energy-efficient and environmentally friendly strategy. These techniques have been successfully applied to the synthesis of diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines, providing a practical alternative to traditional heating methods. organic-chemistry.org

StrategyMethodKey Features
Electrochemical [3+2] Annulation with alkynesGreen, mild conditions, traceless reagent. acs.org
Electrochemical Tandem sp³(C-H) double aminationOne-step synthesis of 3-acyl imidazo[1,5-a]pyridines. nih.gov
Mechanochemical Solid-state synthesisEnergy-efficient, solvent-free, mild conditions. organic-chemistry.org

Theoretical and Computational Chemistry Studies of 3 Phenylimidazo 1,2 a Pyridin 2 Ol

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations

No specific DFT calculations detailing the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), or molecular electrostatic potential for 3-Phenylimidazo[1,2-a]pyridin-2-ol have been reported in the reviewed literature. Such calculations would be crucial for understanding its kinetic stability and reactivity profile.

Natural Bond Orbital (NBO) and Electron Density Analysis

A Natural Bond Orbital (NBO) analysis would provide quantitative details about electron delocalization, hyperconjugative interactions, and the nature of the intramolecular hydrogen bonds. This analysis, however, has not been published for this compound.

Tautomeric Equilibria and Stability

The imidazo[1,2-a]pyridine (B132010) scaffold can exhibit tautomerism, and the stability of different tautomers is influenced by the surrounding medium.

Gas Phase and Solution Phase Considerations

Computational studies are essential to determine the relative energies and, therefore, the equilibrium populations of the possible tautomers of this compound in both the gas phase and in various solvents. This specific information is currently not available.

Reaction Mechanism Probing through Computational Modeling

While reaction mechanisms for the synthesis and functionalization of other imidazo[1,2-a]pyridines have been proposed and sometimes supported by computational modeling, this level of analysis has not been applied to reactions directly involving this compound.

Transition State Analysis and Energy Profiles

The identification of transition states and the calculation of activation energy barriers are fundamental to understanding reaction kinetics. This information, which would be derived from computational modeling, is not available for this specific compound.

Spectroscopic Property Prediction and Interpretation (Computational Aspects)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the vibrational, electronic, and magnetic resonance characteristics of the compound, complementing and guiding experimental work.

The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as the widely used B3LYP, often paired with a suitable basis set like 6-311G(d,p) or TZVP. nih.govnih.gov Once the minimum energy structure is obtained, further calculations can be performed to predict various spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve accuracy, a scaling factor, for instance, 0.959 for B3LYP data, is commonly applied to the computed wavenumbers. nih.gov This allows for a reliable assignment of the principal vibrational modes, such as C-H, N-H, or C=O stretching and bending vibrations, by analyzing the potential energy distribution (PED). nih.govresearchgate.net For imidazo[1,2-a]pyridine derivatives, DFT calculations have been successfully used to assign vibrational modes and understand how they shift upon complexation or substitution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors from a DFT-optimized geometry. nih.gov The theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). Studies on related heterocyclic systems have shown that the choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.govrsc.org For complex molecules, these computational predictions are invaluable for assigning signals in crowded experimental spectra. rsc.org

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. tandfonline.comrsc.org These calculations help identify the nature of electronic transitions, such as π→π* or n→π*, and can predict how the absorption maxima (λmax) will change with different substituents or in various solvent environments. tandfonline.comnih.gov For instance, TD-DFT studies on imidazo[1,2-a]pyridine-based dyes have been used to investigate the effects of substituents and solvent polarity on their photophysical properties, which is critical for applications in materials science. tandfonline.com

Table 1: Computational Methods for Spectroscopic Property Prediction of Imidazo[1,2-a]pyridine Derivatives

Spectroscopic Technique Computational Method Typical Functional/Basis Set Key Predicted Parameters Reference
Infrared (IR) DFT B3LYP/6-31G(d) Vibrational Frequencies, Intensities, PED researchgate.net
NMR DFT with GIAO B3LYP/6-311G(d,p) ¹H and ¹³C Chemical Shifts nih.gov

Molecular Interactions in Non-Biological Systems

Adsorption Mechanisms on Surfaces (e.g., Metal Ions, Silica)

The imidazo[1,2-a]pyridine scaffold is known to interact strongly with various surfaces, a property that is leveraged in applications such as heavy metal adsorption. The nitrogen atoms in the fused ring system and any additional heteroatoms (like the hydroxyl oxygen in this compound) can act as effective donor sites for coordination with metal ions.

A notable example involves the functionalization of mesoporous silica (B1680970) with a related compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, to create a selective adsorbent for copper(II) ions from aqueous solutions. In this work, the aldehyde group was reacted with 3-aminopropylsilica to immobilize the imidazopyridine ligand onto the silica surface, creating a new hybrid material designated SiN-imd-py.

The adsorption performance of this material was studied under various conditions. The key findings were:

High Selectivity and Capacity: The synthesized adsorbent showed a high selectivity and a remarkable adsorption capacity for Cu(II) ions, reaching up to 100 mg/g.

Optimal Conditions: The maximum adsorption was achieved at a pH of 6 and a temperature of 25 °C.

Characterization: The successful immobilization and the material's properties were confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA).

Theoretical studies, often employing DFT, can elucidate the nature of the interaction between the imidazopyridine moiety and the metal ion. These calculations reveal that the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the functional group are the primary sites for binding, forming stable coordination complexes with the metal ion. This strong affinity is the basis for the adsorbent's high efficiency and selectivity.

Corrosion Inhibition Mechanisms (Theoretical Aspects)

Derivatives of imidazo[1,2-a]pyridine are recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Theoretical and computational studies are instrumental in understanding the underlying mechanisms of this inhibition.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The heterocyclic structure, rich in π-electrons and containing heteroatoms (N, O) with lone pairs of electrons, facilitates strong adsorption onto the d-orbitals of the metal.

Density Functional Theory (DFT) in Corrosion Studies: DFT is extensively used to correlate the molecular structure of an inhibitor with its protective efficacy. Several quantum chemical parameters are calculated to predict performance:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, forming feedback bonds.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.

Electronegativity (χ) and Hardness (η): These parameters also provide insights into the reactivity and stability of the inhibitor-metal complex.

Molecular Simulations:

Monte Carlo (MC) Simulations: These are used to find the most favorable adsorption configuration of the inhibitor molecule on the metal surface (e.g., Fe(110) for steel). The simulations show that imidazo[1,2-a]pyridine derivatives tend to adsorb in a near-parallel orientation, maximizing the contact area and protective effect.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the inhibitor molecules in the corrosive solution and their interaction with the metal surface over time, confirming the formation of a stable, compact adsorbed layer.

Thermodynamic analysis of the adsorption process often shows that it follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor on the metal surface. The high values of the adsorption equilibrium constant (K_ads) and negative values of the standard free energy of adsorption (ΔG°_ads) point towards a spontaneous and strong interaction.

Table 2: Key Theoretical Parameters in Corrosion Inhibition Studies for Imidazo[1,2-a]pyridine Derivatives

Theoretical Approach Key Parameters / Insights Purpose Reference
DFT E_HOMO, E_LUMO, Energy Gap (ΔE), Electronegativity (χ) Predict inhibitor efficiency and reactivity
Monte Carlo (MC) Adsorption Energy, Adsorption Configuration Determine the most stable orientation on the metal surface

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-Phenylimidazo[1,2-a]pyridin-2-ol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the imidazo[1,2-a]pyridine (B132010) core. A key feature for confirming the 2-ol structure would be a singlet in the downfield region corresponding to the hydroxyl (-OH) proton; its chemical shift can be sensitive to solvent, concentration, and temperature. nih.gov The aromatic region would display multiplets for the five protons of the C3-phenyl group and four protons on the pyridine (B92270) ring of the scaffold. tci-thaijo.org Based on data from related structures, the proton at the C5 position is typically the most deshielded among the scaffold protons due to its proximity to the bridgehead nitrogen. tci-thaijo.orgdtic.mil

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing 13 distinct carbon signals, assuming no coincidental overlap. The carbon atom C2, bonded to the hydroxyl group, would appear at a characteristic downfield chemical shift. The C3 carbon, attached to the phenyl ring, and the carbons of the phenyl group itself would resonate in the aromatic region (typically 110-150 ppm). tci-thaijo.orgacs.org The chemical shifts for the imidazo[1,2-a]pyridine core have been well-documented for various derivatives. mdpi.comresearchgate.netrsc.org

Below is a table of predicted chemical shifts based on known data for analogous compounds.

Table 1: Predicted NMR Data for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-OHVariable, singlet (e.g., 5.5-9.0)-
C2-~155-165
C3-~120-130
C5~8.5-8.9 (d)~144-146
C6~6.9-7.1 (t)~112-114
C7~7.3-7.5 (t)~125-127
C8~7.5-7.7 (d)~116-118
C8a-~143-145
Phenyl C (C1'-C6')~7.3-8.0 (m)~125-135

Note: Predicted values are based on data from related imidazo[1,2-a]pyridine derivatives. tci-thaijo.orgnih.govacs.org Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and probing the structure of this compound. The compound has a calculated molecular weight of 210.23 g/mol . nih.gov

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 210 or 211, respectively. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₃H₁₀N₂O. acs.orgmdpi.com

Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pathways, which are characteristic of the molecule's structure. Studies on related 3-substituted imidazo[1,2-a]pyridines show that fragmentation often involves the cleavage of the substituent at the C3 position. nih.gov For this compound, characteristic fragmentation would likely involve the loss of neutral molecules like CO, HCN, and cleavage of the phenyl group. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentDescription
211[C₁₃H₁₁N₂O]⁺Protonated Molecular Ion [M+H]⁺
183[C₁₂H₁₁N₂]⁺Loss of CO
133[C₇H₅N₂O]⁺Loss of Phenyl radical (C₆H₅)
105[C₇H₅O]⁺Benzoyl cation from cleavage
77[C₆H₅]⁺Phenyl cation

Note: Fragmentation pathways are predictive and based on general principles and data from analogous structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups within a molecule. The IR spectrum of this compound would provide definitive evidence for the presence of the hydroxyl group and the aromatic systems.

The most telling absorption for the 2-ol tautomer would be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding. nih.gov The absence of a strong absorption band in the 1670-1750 cm⁻¹ range would indicate the lack of a carbonyl (C=O) group, helping to distinguish it from its keto tautomer. mdpi.com Other significant peaks would include C-H stretches for the aromatic rings (above 3000 cm⁻¹), C=N and C=C in-ring stretching vibrations for the heterocyclic and phenyl rings (approx. 1500-1630 cm⁻¹), and a C-O stretching vibration (approx. 1200-1300 cm⁻¹). acs.orgresearchgate.net

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchAlcohol
3000-3150 (sharp)C-H stretchAromatic (Phenyl and Pyridine rings)
1500-1630C=N and C=C stretchImidazopyridine and Phenyl rings
1200-1300C-O stretchAlcohol
700-900C-H bend (out-of-plane)Aromatic ring substitution

Note: Frequencies are approximate and based on standard IR correlation tables and data from similar compounds. nih.govacs.org

Advanced Characterization Techniques for Functionalized Materials

SEM and TEM are essential imaging techniques for characterizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): If this compound were used to functionalize a surface or create a composite material, SEM would be employed to visualize the surface topography, particle size, and dispersion of the components.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging to observe the internal structure of materials. It would be used to determine the size, shape, and distribution of nanoparticles functionalized with the compound or to visualize the structure of self-assembled molecular aggregates.

Brunauer-Emmett-Teller (BET) analysis is a technique used to measure the specific surface area of a material. If this compound were incorporated into a porous material, such as a metal-organic framework (MOF) or functionalized silica (B1680970), BET analysis would be crucial. By measuring the adsorption and desorption of an inert gas (typically nitrogen) at a constant temperature, this method provides data on the material's surface area, pore volume, and pore size distribution, which are critical parameters for applications in catalysis, separation, and gas storage.

Chromatographic Methods for Purification and Purity Assessment

In the research and synthesis of this compound and its derivatives, chromatographic techniques are indispensable tools for both the purification of the crude product and the subsequent assessment of its purity. The most commonly employed methods include Thin-Layer Chromatography (TLC) for rapid analysis and reaction monitoring, and Column Chromatography for preparative-scale purification. High-Performance Liquid Chromatography (HPLC) is also utilized for highly accurate purity determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used to monitor the progress of the synthesis of imidazo[1,2-a]pyridine derivatives. It allows for a quick assessment of the reaction mixture, helping to determine the point of reaction completion and to identify the number of components in the mixture.

For the analysis of imidazo[1,2-a]pyridine derivatives, silica gel plates (often silica gel 60 F254) are typically used as the stationary phase. Visualization of the separated spots on the TLC plate is commonly achieved under UV light at wavelengths of 254 nm or 365 nm. A variety of solvent systems can be employed as the mobile phase, with the choice depending on the polarity of the specific derivative. A common mobile phase for this class of compounds is a mixture of n-hexane and ethyl acetate (B1210297) in varying ratios. While specific Rf (retention factor) values are dependent on the exact conditions, the following table provides representative examples for related imidazo[1,2-a]pyridine compounds.

Compound/Derivative TypeStationary PhaseMobile Phase (v/v)DetectionRepresentative Rf Value
2-Aryl imidazo[1,2-a]pyridinesSilica Gel 60 F254n-hexane:ethyl acetate (1:1)UV (254/365 nm)0.24 - 0.46
C3-alkylated imidazo[1,2-a]pyridinesSilica Gel GF254Not specifiedUV (254/365 nm)Not specified
N-substituted imidazo[1,2-a]pyridinesSilica Gelethyl acetate:hexane (40:60)UV light0.3 - 0.5

This table presents data for derivatives of this compound and should be considered as illustrative. Actual Rf values for this compound would need to be determined experimentally.

Column Chromatography

For the purification of this compound and its analogues on a preparative scale, column chromatography is the method of choice. This technique allows for the separation of the desired compound from unreacted starting materials, by-products, and other impurities.

The stationary phase is typically silica gel (mesh size often 100-200 or 230-400 mesh). The crude product is loaded onto the column, and a solvent system (eluent) is passed through the column to separate the components based on their differential adsorption to the silica gel. The selection of the eluent is critical for achieving good separation and is often guided by preliminary TLC analysis. Gradient elution, where the polarity of the solvent system is gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture), is a common practice to effectively separate compounds with different polarities.

A patent describing the synthesis of a related compound, 5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-ol, details its purification by column chromatography using a gradient of hexane/ethyl acetate from 95/5 to a 1/1 ratio. googleapis.com Research on other imidazo[1,2-a]pyridine derivatives also frequently reports the use of hexane/ethyl acetate solvent systems for column chromatography. For instance, the purification of 2-phenylimidazo[1,2-a]pyridine (B181562) has been achieved using a hexane/ethyl acetate (3:1) solvent system.

The following table summarizes typical conditions for the column chromatographic purification of related imidazo[1,2-a]pyridine derivatives.

Derivative TypeStationary PhaseEluent System
5-Methyl-3-phenylimidazo[1,2-a]pyridin-2-olSilica GelHexane/Ethyl Acetate (95/5 to 1/1)
2-Phenylimidazo[1,2-a]pyridineSilica GelHexane/Ethyl Acetate (3:1)
C3-Alkylated imidazo[1,2-a]pyridinesSilica GelNot specified, but typically involves ethyl acetate and hexane

This table provides examples from the purification of derivatives. The optimal conditions for this compound would need to be determined empirically.

High-Performance Liquid Chromatography (HPLC)

For a more precise assessment of the purity of this compound, High-Performance Liquid Chromatography (HPLC) is employed. This technique offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. In a patent related to a derivative, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) was used to confirm the identity and purity of the synthesized compounds, providing retention times and mass-to-charge ratios. googleapis.com While the specific conditions for this compound are not detailed in the available literature, a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is a common setup for this class of compounds.

Applications in Advanced Materials and Chemical Technologies

Imidazo[1,2-a]pyridine (B132010) Scaffolds in Material Science

The unique photophysical properties of imidazo[1,2-a]pyridine derivatives make them highly attractive for applications in materials science. Their rigid, planar structure, combined with the ability to tune their electronic properties through substitution, has led to their exploration in optoelectronics, sensing, and laser technologies.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The imidazo[1,2-a]pyridine framework is a promising electron acceptor in the design of bipolar deep-blue fluorescent emitters for OLEDs. nih.gov Research has shown that by combining an imidazo[1,2-a]pyridine (IP) unit as the acceptor with a phenanthroimidazole (PI) unit as the donor, it is possible to create emitters with outstanding thermal stability and high emission quantum yields. nih.gov

A study on two such emitters, IP-PPI and IP-DPPI, demonstrated negligible efficiency roll-off with increasing current density. nih.gov Non-doped OLEDs fabricated with these materials exhibited impressive external quantum efficiencies (EQEs) and deep-blue emissions. nih.govresearchgate.net For instance, a non-doped device with IP-PPI showed an EQE of 4.85% with CIE coordinates of (0.153, 0.097) at a high brightness of 10,000 cd/m². nih.govresearchgate.net Doped devices showed even higher performance, with a 20 wt% IP-DPPI doped device achieving a maximum EQE of up to 6.13% with CIE coordinates of (0.153, 0.078). nih.gov

The development of V-shaped bis-imidazo[1,2-a]pyridine fluorophores has further expanded the palette of deep-blue emitters. nih.gov These molecules exhibit intense fluorescence in the near-UV to deep-blue region, making them highly appealing for the next generation of electroluminescent devices. nih.gov Another imidazo[1,5-a]pyridine-based fluorophore has been successfully used in the fabrication of a greenish-yellow OLED with a luminous efficiency of 4.4 cd/A. tandfonline.com

Table 1: Performance of OLEDs based on Imidazo[1,2-a]pyridine Derivatives

EmitterDevice TypeMax. EQE (%)CIE Coordinates (x, y)Luminance (cd/m²)
IP-PPINon-doped4.85(0.153, 0.097)10,000
IP-DPPINon-doped4.74(0.154, 0.114)10,000
IP-PPI40 wt% doped5.23(0.154, 0.077)10,000
IP-DPPI20 wt% doped6.13(0.153, 0.078)Not specified
Imidazo[1,5-a]pyridine-anthraceneDoped3.2(0.34, 0.45)Not specified

Chemosensors and Fluorescent Probes

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold can be modulated by the presence of specific analytes, making it an excellent platform for the design of chemosensors and fluorescent probes.

A novel fluorescent sensor based on a fused imidazopyridine scaffold has been developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media. rsc.org This probe exhibits a 'turn-on' fluorescence response for Fe³⁺ and a 'turn-off' response for Hg²⁺. rsc.org The limits of detection (LOD) for Fe³⁺ and Hg²⁺ were found to be 4.0 ppb and 1.0 ppb, respectively. rsc.org

Similarly, an imidazo[1,2-a]pyridine-based chemosensor demonstrated significant fluorescence enhancement in the presence of Zn²⁺ ions, with a detection limit of 6.8 x 10⁻⁸ M. rsc.org The interaction with Zn²⁺ induced a bathochromic shift in both absorption and emission spectra, attributed to an intramolecular charge transfer (ICT) process. rsc.org The potential for these compounds as optical probes is also suggested by the properties of V-shaped bis-imidazo[1,2-a]pyridine fluorophores. nih.gov

Table 2: Performance of Imidazo[1,2-a]pyridine-based Chemosensors

Target AnalyteSensor TypeDetection Limit
Fe³⁺Fused Imidazopyridine4.0 ppb
Hg²⁺Fused Imidazopyridine1.0 ppb
Zn²⁺Imidazo[1,2-a]pyridine6.8 x 10⁻⁸ M

Laser Dyes

Materials that exhibit excited-state intramolecular proton transfer (ESIPT) are valuable for applications such as laser dyes. tandfonline.com The significant Stokes shift observed in some 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) based dyes makes them highly appealing for this purpose. tandfonline.com Theoretical studies have shown that the photophysical properties of these dyes can be fine-tuned by changing substituents and the solvent media, which could pave the way for their use in organic lasers. tandfonline.com

Ligands in Coordination Chemistry for Metal Ion Complexation and Sequestration

The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are effective coordination sites for metal ions. This property allows for the formation of a wide variety of metal complexes with diverse structures and applications.

Imidazo[1,5-a]pyridine (B1214698) derivatives have been extensively used as ligands in coordination chemistry. nih.gov For instance, 3-(pyridin-2-yl)imidazo[1,5-a]pyridines have been shown to form complexes with manganese(II) through a one-pot reaction involving the spontaneous dimerization of pyridine-2-carboxaldehyde within the coordination sphere of the metal ion. nih.gov The resulting complexes feature the imidazo[1,5-a]pyridine acting as a κ²(N,N) chelate ligand. nih.gov

The versatility of this scaffold is further demonstrated by the synthesis of blue-emissive boron difluoride complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenols. uninsubria.it These complexes exhibit large Stokes shifts and good fluorescence quantum yields. uninsubria.it

Corrosion Inhibitors (Chemical Engineering Context)

In the field of chemical engineering, imidazo[1,2-a]pyridine derivatives have emerged as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.

A study on 2-(4-methylphenyl)imidazo nih.govresearchgate.netpyridine (B92270) demonstrated good performance as a corrosion inhibitor for mild steel in both 0.5 M and 1 M HCl solutions. theaic.org The inhibition efficiency was found to be dependent on the concentration of the inhibitor and the temperature. theaic.org Similarly, a newly synthesized derivative, 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a] pyridine-3-yl methylene]- phenyl-amine (BDIPMA), was investigated as a corrosion inhibitor for carbon steel in a saline solution (3.5% NaCl). anjs.edu.iqresearchgate.net The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm, indicating a physical adsorption mechanism. anjs.edu.iqresearchgate.net

Furthermore, imidazo[1,2-a]pyrimidine-Schiff base derivatives have shown excellent inhibition efficiencies of up to 96.10% for mild steel in 1.0 M HCl. rsc.org Thermodynamic analysis revealed spontaneous, mixed-mode adsorption of these inhibitors on the steel surface. rsc.org

Table 3: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyridine Derivatives on Steel

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)
2-(4-methylphenyl)imidazo nih.govresearchgate.netpyridineMild Steel0.5 M & 1 M HClDependent on concentration and temperature
BDIPMACarbon Steel3.5% NaClNot specified
Imidazo[1,2-a]pyrimidine-Schiff base (IPY 2)Mild Steel1.0 M HCl96.10
Imidazo[1,2-a]pyrimidine-Schiff base (IPY 1)Mild Steel1.0 M HCl94.22

Role as Synthetic Intermediates in Complex Molecule Construction

The imidazo[1,2-a]pyridine scaffold serves as a valuable building block in organic synthesis for the construction of more complex molecules, including pharmacologically active compounds. nih.govrsc.orgnih.gov The C-3 position of the ring is particularly amenable to functionalization.

A facile, metal-free method has been developed for the synthesis of 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines using formimidamide chemistry. rsc.orgnih.gov This approach allows for the introduction of a variety of substituents at the C-3 position. Furthermore, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ provides an efficient route to C3-alkylated imidazo[1,2-a]pyridines. nih.gov This reaction demonstrates good functional group tolerance and can be performed on a gram scale. nih.gov

The versatility of the imidazo[1,2-a]pyridine core is also highlighted by its use in one-pot, three-component reactions for the synthesis of highly substituted derivatives. rsc.org These methods are often regioselective and avoid the use of transition metals, aligning with the principles of green chemistry. rsc.org The scaffold has also been synthesized from lignin-derived model compounds, showcasing a pathway from renewable resources to valuable N-heterocyclic compounds. nih.gov Additionally, the Groebke–Blackburn–Bienaymé three-component reaction is a widely used protocol for accessing 2,3-disubstituted imidazo[1,2-a]pyridines. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgnih.gov However, the demand for greener and more efficient methodologies has spurred the development of novel synthetic strategies. A significant area of future research lies in creating sustainable routes to 3-phenylimidazo[1,2-a]pyridin-2-ol that minimize waste, avoid harsh reagents, and utilize renewable resources.

Recent advancements have focused on metal-free syntheses and the use of environmentally benign solvents like water. For instance, a rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines has been reported, achieving quantitative yields in minutes under ambient conditions. rsc.org Another approach utilizes a KI/tert-butyl hydroperoxide catalytic system in water, also avoiding the need for a metal catalyst. organic-chemistry.org Exploring the adaptability of these methods for the specific synthesis of this compound, potentially through the use of a suitable α-hydroxy-α-phenyl ketone equivalent, is a promising avenue.

Furthermore, multicomponent reactions (MCRs) offer an atom-economical and efficient pathway to complex molecules. bio-conferences.org Developing a one-pot MCR that directly yields this compound from simple, readily available starting materials would be a significant breakthrough. This could involve the strategic combination of a 2-aminopyridine (B139424), a phenyl-containing component, and a source for the 2-ol functionality under catalytic conditions that favor the desired cyclization.

Synthetic StrategyKey FeaturesPotential for this compound
Metal-Free CycloisomerizationAmbient, aqueous conditions, rapid. rsc.orgAdaptation for α-hydroxy ketone precursors.
KI/TBHP CatalysisWater as a green solvent, no metal catalyst. organic-chemistry.orgInvestigation with appropriate ketone substrates.
Multicomponent ReactionsAtom economy, one-pot synthesis. bio-conferences.orgDesign of a novel MCR for direct synthesis.
Electrochemical SynthesisUse of electricity as a green oxidant. rsc.orgExploration of electrochemical C-N bond formation.

Exploration of Underexplored Reactivity Pathways

The reactivity of the imidazo[1,2-a]pyridine (B132010) core is well-documented, particularly at the C3 position, which is prone to electrophilic substitution. researchgate.netnih.gov However, the influence of the 2-ol and 3-phenyl substituents on the reactivity of this compound is an area that warrants deeper investigation. The hydroxyl group at the C2 position can potentially act as a directing group or participate in novel cyclization and functionalization reactions.

Future research should focus on systematically exploring the reactivity of this specific scaffold. This includes investigating its behavior in various reaction types such as:

C-H Functionalization: Direct functionalization of the phenyl ring or other positions on the imidazopyridine core could lead to a diverse library of derivatives.

Cycloaddition Reactions: The diene-like character of the pyridine (B92270) ring could be exploited in cycloaddition reactions to build more complex polycyclic systems.

Reactions involving the 2-hydroxyl group: This group could be a handle for further derivatization, such as etherification, esterification, or conversion to other functional groups, opening up new avenues for structural modification.

A particularly interesting avenue is the exploration of tandem reactions that combine functionalization of the core with reactions at the peripheral substituents. For example, a reaction that simultaneously modifies the phenyl ring and the hydroxyl group could lead to novel molecular architectures with unique properties.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound, advanced theoretical modeling can provide invaluable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) studies can be employed to investigate the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices. acs.org This information can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic reactions. For instance, calculating the relative energies of possible transition states can help elucidate reaction mechanisms and predict product regioselectivity. researchgate.net

Molecular docking simulations are another crucial area of theoretical modeling, particularly for drug discovery. acs.orgnih.gov By modeling the interaction of this compound and its derivatives with the active sites of biological targets, researchers can predict their potential as inhibitors or modulators of enzyme activity. acs.orgnih.gov This predictive capability can significantly accelerate the identification of promising lead compounds for various diseases. rsc.org

Modeling TechniqueApplication for this compound
Density Functional Theory (DFT)Predicting reactivity, understanding electronic structure, elucidating reaction mechanisms. acs.org
Molecular DockingIdentifying potential biological targets, predicting binding affinities, guiding drug design. acs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions, understanding protein-ligand interactions in detail.

Design of Next-Generation Materials Based on the Scaffold

The unique photophysical and electronic properties of the imidazo[1,2-a]pyridine scaffold make it an attractive building block for advanced materials. nih.gov The presence of the 3-phenyl group and the 2-ol functionality in this compound offers opportunities to fine-tune these properties for specific applications.

Future research should focus on the rational design and synthesis of novel materials based on this scaffold. This could include:

Organic Light-Emitting Diodes (OLEDs): By introducing appropriate substituents to enhance fluorescence or phosphorescence, derivatives of this compound could be developed as efficient emitters in OLED devices.

Sensors: The scaffold's ability to interact with metal ions or other analytes could be harnessed to create chemosensors for environmental monitoring or medical diagnostics.

Nonlinear Optical (NLO) Materials: The extended π-system and potential for charge transfer within the molecule could lead to materials with significant NLO properties, which are valuable for applications in telecommunications and optical computing.

The synthesis of polymers incorporating the this compound unit is another promising direction. These polymers could exhibit unique thermal, mechanical, and electronic properties, making them suitable for a range of high-performance applications.

Integration of Green Chemistry Principles in Industrial-Scale Synthesis

While laboratory-scale syntheses of imidazo[1,2-a]pyridines are well-established, the transition to industrial-scale production presents significant challenges, particularly concerning sustainability and cost-effectiveness. rsc.org A key area for future research is the integration of green chemistry principles into the large-scale synthesis of this compound and its derivatives.

This involves a multi-faceted approach:

Catalyst Development: Designing highly active, selective, and recyclable catalysts is crucial. Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, offer advantages in terms of separation and reuse. elsevierpure.com

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. nih.govacs.org

Process Optimization: Developing continuous flow processes can offer significant advantages over traditional batch methods in terms of efficiency, safety, and scalability.

Waste Minimization: Designing synthetic routes with high atom economy and minimizing the formation of byproducts is essential for a sustainable industrial process. google.com

The development of a truly green and economically viable industrial synthesis of this compound will require a collaborative effort between academic researchers and industrial chemists, focusing on both fundamental innovation and practical implementation.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-phenylimidazo[1,2-a]pyridin-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-aminopyridine with α-bromoacetophenone derivatives under basic conditions. For example, ultrasound-assisted methods in PEG-400 with K₂CO₃ achieve high yields (85–90%) by accelerating reaction kinetics via cavitation . Alternative protocols using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in solvent-free conditions also show efficiency, with yields >75% . Optimization of solvent, temperature, and catalyst loading is critical to minimize side products like regioisomers.

Q. How is structural characterization performed for this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is standard for confirming regiochemistry and substituent positions. For example, the imidazo[1,2-a]pyridine core shows distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while X-ray crystallography (via SHELX software ) resolves absolute configurations. IR spectroscopy confirms functional groups like hydroxyl or carbonyl moieties .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., α-glucosidase, α-amylase) are conducted using spectrophotometric methods. For instance, IC₅₀ values are determined by monitoring p-nitrophenyl substrate hydrolysis at 405 nm . Comparative studies against standards like acarbose (IC₅₀ = 22,800 nM) reveal potent inhibition (IC₅₀ = 247–784 nM for derivatives) . Dose-response curves and Lineweaver-Burk plots further elucidate inhibition mechanisms (competitive vs. non-competitive).

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance electrophilic aromatic substitution reactivity, as seen in sulfonamide derivatives . Substituent effects on bioactivity are quantified via Structure-Activity Relationship (SAR) models. For example, bulky groups at the phenyl ring reduce α-glucosidase inhibition due to steric hindrance, while electron-deficient rings improve binding to enzyme active sites . DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀/Kᵢ values often arise from assay variability (e.g., enzyme source, buffer pH). Standardization using recombinant enzymes (e.g., human α-glucosidase) and strict adherence to protocols (e.g., pre-incubation time) improves reproducibility . Meta-analyses of published data, adjusted for variables like solvent polarity and cell permeability, reconcile differences .

Q. How can computational methods predict binding modes of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like human carbonic anhydrase II. For example, the hydroxyl group at position 2 forms hydrogen bonds with Thr199, while the phenyl ring engages in π-π stacking with His94 . Free-energy perturbation (FEP) calculations validate binding affinities, correlating with experimental Kᵢ values (R² > 0.85) .

Q. What mechanistic insights explain regioselectivity in radical-mediated C–H functionalization of this scaffold?

  • Methodological Answer : Radical trapping experiments (e.g., using TEMPO) and isotopic labeling (²H/¹³C) confirm a radical pathway over carbene intermediates. For example, ethoxycarbonylmethylation at C3 (vs. C2) is favored due to stabilization of the imidazo[1,2-a]pyridine radical intermediate by the phenyl ring’s resonance effects . EPR spectroscopy detects transient radical species, while Hammett plots quantify substituent effects on reaction rates .

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